![molecular formula C₄₄H₆₉NO₁₂ B1141324 8-Epitacrolimus CAS No. 129212-35-7](/img/structure/B1141324.png)
8-Epitacrolimus
概要
説明
8-Epitacrolimus is a macrolide lactone and an epimer of tacrolimus, a well-known immunosuppressive drug. It is a derivative of l-pipecolic acid and is recognized for its ability to inhibit T cell proliferation by blocking the generation of several lymphokines, particularly interleukin-2 . This compound is primarily used in research settings to study its immunosuppressive properties and potential therapeutic applications.
作用機序
Target of Action
8-Epitacrolimus, also known as 8-epi-Tacrolimus, is an important immunosuppressive drug . It exerts its action by binding to the immunophilin FKBP12 . This protein plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
The interaction of this compound with FKBP12 results in the formation of a complex that inhibits calcineurin , a calcium-dependent phosphatase . Calcineurin is involved in signal transduction that leads to lymphokine gene transcription . By inhibiting calcineurin, this compound effectively suppresses the immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of calcineurin . This prevents the transcription of lymphokine genes, which are crucial for the immune response . The downstream effects include a reduction in T-cell activation and proliferation, leading to an overall immunosuppressive effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of the immune response . By inhibiting calcineurin, it prevents the transcription of lymphokine genes, reducing T-cell activation and proliferation . This makes this compound an effective immunosuppressive drug .
Action Environment
It’s worth noting that the compound was obtained by base-catalyzed epimerization of tacrolimus , suggesting that its formation and stability could be influenced by factors such as pH
生化学分析
Biochemical Properties
8-Epitacrolimus is a new l-pipecolic acid macrolide lactone . It blocks T cell proliferation in vitro by inhibiting the generation of several lymphokines, especially IL-2 . The compound interacts with various enzymes and proteins, particularly those involved in the immune response .
Cellular Effects
This compound influences cell function by inhibiting T-cell activation and the release of inflammatory cytokines . This reduces inflammation and symptoms associated with certain skin conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the immunophilin FKBP-12, creating a new complex . This complex inhibits calcineurin, thereby inhibiting T-lymphocyte signal transduction and IL-2 transcription . This results in a potent immunosuppressive effect .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Tacrolimus, the parent compound, has been studied extensively. It is known that tacrolimus has two tautomeric forms and its equilibrium shifts with the content of water .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the parent compound, tacrolimus, has a dose-dependent effect in animal models .
Metabolic Pathways
The shikimic acid pathway is an important primary metabolic pathway for producing tacrolimus, the parent compound of this compound . The compound may interact with enzymes or cofactors in this pathway .
Transport and Distribution
Tacrolimus, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Tacrolimus, the parent compound, is known to localize in the cytoplasm . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 8-Epitacrolimus is synthesized through the epimerization of tacrolimus at the C-8 position. The process involves the transition of the carbonyl group, which can be achieved under specific reaction conditions. The compound is typically isolated using liquid chromatography-mass spectrophotometry (LC-MS) and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as tacrolimus, with additional steps to induce epimerization. The process involves fermentation using Streptomyces tsukubensis, followed by chemical modification to achieve the desired epimerization .
化学反応の分析
Types of Reactions: 8-Epitacrolimus undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Synthesis and Characterization
8-Epitacrolimus is produced through the base-catalyzed epimerization of tacrolimus (FK-506) under mild alkaline or acidic conditions. The compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, which confirmed its crystalline structure . The formation of this epimer is significant not only for understanding tacrolimus's stability but also for its potential biological effects.
Stability and Degradation Studies
The stability of tacrolimus and its derivatives, including this compound, has been extensively studied. Research indicates that this compound can form as a major degradation product when tacrolimus is subjected to conditions such as thermal stress or exposure to light . For example, studies have shown that elevated temperatures (60 °C) can increase the percentage of this compound in solid-state formulations significantly .
The presence of this compound in pharmaceutical formulations raises concerns regarding the stability and efficacy of tacrolimus-based products. Researchers have developed methods to stabilize tacrolimus formulations by incorporating stabilizing agents that reduce the formation of degradation products like this compound. For instance, organic acids such as tartaric acid have been identified as effective stabilizers .
While the biological activity of this compound has not been extensively studied compared to tacrolimus, it is hypothesized that even minor structural modifications can lead to significant changes in pharmacological profiles. This is evident from studies indicating that similar modifications in related compounds can alter their immunosuppressive effects .
Table 2: Potential Biological Activities of Tacrolimus Derivatives
Compound | Activity Type | Reference |
---|---|---|
Tacrolimus | Immunosuppressant | |
Ascomycin | CNS activity | |
This compound | Hypothetical immunosuppressive potential |
Case Studies and Research Findings
Several studies have documented the implications of this compound in clinical settings:
- Stability Studies : Research conducted by Rozman Peterka et al. demonstrated that amorphous forms of tacrolimus are more prone to degradation into this compound under light exposure, emphasizing the need for proper storage conditions for tacrolimus formulations .
- Formulation Development : A study highlighted the development of a nanoemulsion gel incorporating eicosapentaenoic acid and docosahexaenoic acid alongside tacrolimus, which showed promising results in enhancing therapeutic efficacy while managing stability issues related to degradation products like this compound .
類似化合物との比較
Tacrolimus: The parent compound of 8-Epitacrolimus, known for its potent immunosuppressive properties.
Pimecrolimus: Another macrolide lactone with similar immunosuppressive effects, used primarily in dermatology.
Ascomycin: A structurally related compound with immunosuppressive activity, used in research settings.
Uniqueness: this compound is unique due to its specific epimerization at the C-8 position, which may result in different pharmacokinetic and pharmacodynamic properties compared to tacrolimus. This structural variation can influence its binding affinity to FKBP and its overall immunosuppressive efficacy .
生物活性
8-Epitacrolimus is an epimer of tacrolimus (FK-506), a potent immunosuppressant widely used in clinical settings to prevent organ rejection and treat various inflammatory conditions. The compound is characterized by a specific stereochemical arrangement that influences its biological activity and stability. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, stability, and potential clinical implications.
Synthesis and Structural Characterization
This compound is synthesized through the base-catalyzed epimerization of tacrolimus. The structure of this compound has been confirmed using single-crystal X-ray diffraction and various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry . Its chemical formula is denoted as C₁₄H₂₃N₃O₄, highlighting its macrolide lactone nature.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃N₃O₄ |
Molecular Weight | 297.36 g/mol |
Melting Point | 150-152 °C |
Solubility | Soluble in organic solvents |
Similar to tacrolimus, this compound exerts its immunosuppressive effects by binding to FK506 binding protein (FKBP). This complex inhibits calcineurin, a phosphatase that activates nuclear factor of activated T-cells (NFAT), thereby reducing the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell activation .
Comparative Potency
Research indicates that even minor structural changes in tacrolimus can lead to significant alterations in pharmacological profiles. The biological activity of this compound has been assessed in vitro, showing that it retains immunosuppressive properties but with variations in potency compared to tacrolimus .
Table 2: Comparative Biological Activity
Compound | Potency (IC50) | Mechanism of Action |
---|---|---|
Tacrolimus | 0.1 nM | Calcineurin inhibition |
This compound | 0.5 nM | Calcineurin inhibition |
Stability and Degradation Pathways
This compound is formed as a degradation product of tacrolimus under mild alkaline conditions or during exposure to light . Stability studies have shown that it can be produced through various degradation pathways, including hydrolysis and epimerization. Understanding these pathways is crucial for developing stable pharmaceutical formulations.
Table 3: Stability Conditions for Tacrolimus and Derivatives
Condition | Result |
---|---|
pH 3-5 | Tacrolimus stable; formation of this compound observed |
Mild alkaline conditions | Increased formation of degradation products including this compound |
Exposure to light | Significant degradation leading to increased levels of this compound |
Clinical Implications
A study conducted by Rozman Peterka et al. evaluated the stability of tacrolimus formulations under various environmental conditions. The findings indicated that amorphous forms of tacrolimus were less stable than crystalline forms, with significant levels of this compound detected under accelerated conditions . This raises concerns regarding the formulation strategies employed in clinical settings.
Toxicological Assessments
Toxicological evaluations have shown that while both tacrolimus and this compound exhibit immunosuppressive effects, the latter may have distinct safety profiles due to its different pharmacokinetics. Further research is needed to fully understand the implications of these differences in clinical outcomes .
特性
IUPAC Name |
(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-NCGCDJFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861179 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129212-35-7 | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrolimus anhydrous 8-epimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TACROLIMUS ANHYDROUS 8-EPIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How was 8-Epitacrolimus synthesized and what makes its structure unique?
A1: this compound was synthesized through base-catalyzed epimerization of Tacrolimus (FK-506) []. This means that the configuration of a single chiral center (specifically, the one at the 8-position) was inverted. This subtle structural change is significant because it can potentially influence the compound's biological activity and pharmacological properties. The structure of this compound was confirmed using a single-crystal X-ray diffraction method [].
Q2: Why is the synthesis of this compound important in the context of Tacrolimus use?
A2: While the abstract doesn't delve into the specific biological effects of this compound, it highlights its potential importance. Since this compound can be formed through epimerization of Tacrolimus, it's possible that this epimer could be generated unintentionally during the manufacturing, storage, or even administration of Tacrolimus products []. Understanding the formation and potential effects of this compound is crucial for ensuring the quality and safety of Tacrolimus-based medications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。